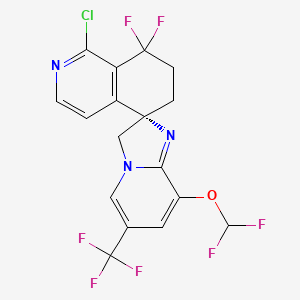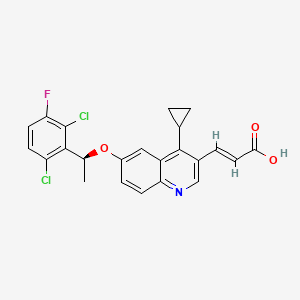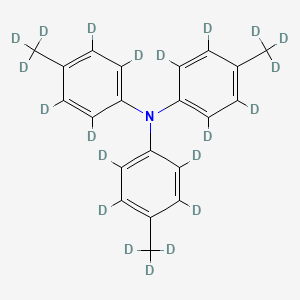
LTB4 antagonist 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
LTB4 antagonist 1: is a carboxamide-acid compound known for its potent antagonistic properties against leukotriene B4 (LTB4). Leukotriene B4 is an inflammatory lipid mediator produced from arachidonic acid and plays a crucial role in acute inflammatory responses. This compound has significant anti-inflammatory properties and is used in scientific research to study inflammation and related conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of LTB4 antagonist 1 involves multiple steps, including the formation of the carboxamide-acid structure. The specific synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer. general synthetic methods for carboxamide-acid compounds often involve the reaction of an amine with a carboxylic acid derivative under controlled conditions.
Industrial Production Methods: Industrial production of this compound is carried out in specialized facilities equipped to handle complex organic synthesis. The process involves large-scale reactions, purification steps, and quality control measures to ensure the compound’s purity and efficacy. The exact industrial methods are often kept confidential by pharmaceutical companies .
Analyse Des Réactions Chimiques
Types of Reactions: LTB4 antagonist 1 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
LTB4 antagonist 1 has a wide range of scientific research applications, including:
Chemistry: Used to study the chemical properties and reactions of carboxamide-acid compounds.
Biology: Investigated for its role in modulating inflammatory responses and leukocyte activity.
Medicine: Explored as a potential therapeutic agent for inflammatory diseases and conditions involving leukotriene B4.
Industry: Utilized in the development of anti-inflammatory drugs and related pharmaceutical research
Mécanisme D'action
LTB4 antagonist 1 exerts its effects by binding to leukotriene B4 receptors (BLT1 and BLT2), thereby inhibiting the action of leukotriene B4. This inhibition prevents the activation and prolonged survival of leukocytes, reducing inflammation. The molecular targets include the BLT1 and BLT2 receptors, and the pathways involved are primarily related to the inflammatory response .
Comparaison Avec Des Composés Similaires
LY255283: Another potent leukotriene B4 antagonist known for its anti-inflammatory properties.
LY223982: A leukotriene B4 receptor antagonist with similar applications in inflammation research.
Uniqueness: LTB4 antagonist 1 is unique due to its specific carboxamide-acid structure and its high potency as an LTB4 antagonist. It has a distinct mechanism of action and is used in various research applications to study inflammation and related conditions .
Propriétés
Formule moléculaire |
C26H23NO6 |
|---|---|
Poids moléculaire |
445.5 g/mol |
Nom IUPAC |
2-[methyl(2-phenylethyl)carbamoyl]-6-phenylmethoxy-1,4-benzodioxine-3-carboxylic acid |
InChI |
InChI=1S/C26H23NO6/c1-27(15-14-18-8-4-2-5-9-18)25(28)23-24(26(29)30)33-22-16-20(12-13-21(22)32-23)31-17-19-10-6-3-7-11-19/h2-13,16H,14-15,17H2,1H3,(H,29,30) |
Clé InChI |
DFZGKPCZLKPNDK-UHFFFAOYSA-N |
SMILES canonique |
CN(CCC1=CC=CC=C1)C(=O)C2=C(OC3=C(O2)C=CC(=C3)OCC4=CC=CC=C4)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-[3-[(2,2,2-trifluoroacetyl)amino]propoxy]oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12399628.png)






![3-[[2-Chloro-4-(trifluoromethyl)phenoxy]methyl]-2-fluoro-benzoic acid](/img/structure/B12399665.png)


